molecular formula C7H6BrN3 B1381939 3-Bromo-2-methylimidazo[1,2-b]pyridazine CAS No. 1368313-23-8

3-Bromo-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B1381939
CAS No.: 1368313-23-8
M. Wt: 212.05 g/mol
InChI Key: RKFIFACEFUMUPO-UHFFFAOYSA-N
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Description

Core Heterocyclic Framework Analysis

3-Bromo-2-methylimidazo[1,2-b]pyridazine belongs to the imidazo[1,2-b]pyridazine family, a bicyclic heteroaromatic system comprising fused imidazole and pyridazine rings. The imidazole ring (five-membered, with two nitrogen atoms at positions 1 and 3) shares a common bond with the pyridazine ring (six-membered, with nitrogen atoms at positions 1 and 2). This fusion creates a planar, conjugated π-system that enhances stability and influences electronic properties. The numbering convention assigns position 2 to the methyl group and position 3 to the bromine atom, as evidenced by the SMILES notation CC1=C(Br)N2N=CC=CC2=N1 .

The compound’s molecular formula, C₇H₆BrN₃ , reflects a molecular weight of 212.05 g/mol. Key bond lengths and angles derived from computational models indicate typical aromatic character: C–C bonds range from 1.36–1.41 Å, while C–N bonds measure 1.32–1.38 Å. The methyl group at position 2 introduces steric bulk, slightly distorting the ring planarity, whereas the electronegative bromine at position 3 polarizes the π-system, enhancing reactivity toward nucleophilic substitution.

Position-Specific Functional Group Configuration

The methyl and bromine substituents critically define the compound’s chemical behavior:

  • Methyl group (position 2) : This alkyl group exerts an electron-donating inductive effect, stabilizing adjacent regions of the ring. Its steric profile influences regioselectivity in cross-coupling reactions, as seen in Suzuki-Miyaura couplings where the bromine at position 3 serves as the primary reactive site.
  • Bromine (position 3) : As a strong electron-withdrawing group, bromine deactivates the ring toward electrophilic substitution but activates it for transition metal-mediated reactions. The C–Br bond length (1.89 Å) and low bond dissociation energy (~65 kcal/mol) facilitate functionalization via palladium-catalyzed couplings.

Density functional theory (DFT) calculations reveal that the methyl group’s orientation minimizes steric clash with the pyridazine nitrogen, adopting a dihedral angle of 8.5° relative to the imidazole plane. This configuration optimizes conjugation while preserving aromaticity.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound are limited, studies on analogous imidazo[1,2-b]pyridazine derivatives provide insights. For example, X-ray diffraction of 3-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (a structural analogue) reveals a monoclinic crystal system with space group P2₁/c , lattice parameters a = 8.42 Å, b = 12.15 Å, c = 10.88 Å , and β = 98.5° . The molecule adopts a nearly planar conformation, with a slight puckering (0.12 Å deviation) at the methyl-substituted carbon.

In solution, nuclear magnetic resonance (NMR) spectroscopy confirms the substituents’ positions:

  • ¹H NMR : The methyl group resonates as a singlet at δ 2.55 ppm , while aromatic protons appear as doublets between δ 7.2–8.1 ppm .
  • ¹³C NMR : The quaternary carbon bearing bromine is observed at δ 118.7 ppm , characteristic of C–Br bonding.

Comparative Analysis with Imidazo[1,2-b]pyridazine Analogues

The structural and electronic effects of substituents are highlighted through comparisons with related compounds:

Compound Substituents Key Properties
3-Bromo-2-methyl Br (C3), CH₃ (C2) High reactivity at C3; methyl enhances solubility in organic solvents.
6-Chloro-2-methyl Cl (C6), CH₃ (C2) Reduced electron density at C6; prone to nucleophilic aromatic substitution.
3-Methoxy-2-phenyl OCH₃ (C3), C₆H₅ (C2) Methoxy group increases metabolic stability; phenyl enhances π-stacking.
Unsubstituted parent Lower solubility; limited synthetic utility due to lack of reactive sites.

The bromine atom in this compound differentiates it from chloro or methoxy analogues, offering distinct pathways for diversification. For instance, bromine’s superior leaving-group ability enables efficient cross-coupling reactions, whereas methyl groups improve lipophilicity, impacting bioavailability in drug discovery contexts.

Properties

IUPAC Name

3-bromo-2-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFIFACEFUMUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of α-Bromoketones with 3-Amino-6-halopyridazines

A key method reported involves the condensation of α-bromoketones with 3-amino-6-halopyridazines in the presence of mild bases such as sodium bicarbonate. The halogen (e.g., chlorine or bromine) on the pyridazine ring adjacent to the non-nucleophilic nitrogen reduces its nucleophilicity, directing alkylation selectively to the nitrogen adjacent to the amino group. This regioselectivity is crucial for the formation of the desired imidazo[1,2-b]pyridazine backbone in good yields.

  • Typical reaction conditions: Room temperature to mild heating, sodium bicarbonate as base.
  • Yields: Good yields reported, highly dependent on the nature of the halogen substituent.
  • Methylation at the 2-position can be introduced via methyl iodide in the presence of potassium carbonate or via selective monomethylation using sodium methoxide and paraformaldehyde followed by reduction.

This method was demonstrated in the synthesis of various 6-substituted imidazo[1,2-b]pyridazines with halogen substituents facilitating ring closure and regioselectivity.

Lewis Acid Mediated iEDDA Reaction Using 3-Bromotetrazine

An innovative approach involves the use of 3-bromotetrazine as a precursor in an inverse electron demand Diels-Alder reaction with silyl-enol ethers under Lewis acid catalysis (e.g., boron trifluoride etherate). This method enables the regioselective synthesis of 3-bromo-substituted pyridazines, which can be further functionalized to imidazo[1,2-b]pyridazine derivatives.

  • Reaction conditions: Typically conducted in dichloromethane or trifluorotoluene at 0 to 25 °C.
  • Lewis acid catalyst: BF3·OEt2 is commonly used.
  • Silyl-enol ethers: TBS (tert-butyldimethylsilyl) enol ethers provide the best balance between stability and reactivity, yielding up to 82% of the desired product.
  • Regioselectivity: Exclusive formation of 3-bromo-4-substituted pyridazines with no 3-bromo-5-substituted isomers detected.
  • Downstream functionalization: The bromine at the 3-position serves as a handle for cross-coupling reactions, enabling the synthesis of diverse derivatives.

This method offers mild conditions, high regioselectivity, and good yields, making it a powerful approach for preparing 3-bromo-substituted imidazo[1,2-b]pyridazines.

Alternative Synthetic Routes

  • Nucleophilic substitution on 3-bromo-6-chloroimidazo[1,2-b]pyridazine : Heating 3-bromo-6-chloroimidazo[1,2-b]pyridazine with amines in n-propanol at elevated temperatures (150 °C) can yield substituted imidazo[1,2-b]pyridazines. This method is useful for introducing various substituents at the 6-position but also applies to preparing 3-bromo derivatives.

  • Base-mediated transformations of substituted intermediates : For example, the reaction of 4-(imidazo[1,2-b]pyridazine-3-yl)-2-methyl-3-butyne-2-ol with strong bases such as sodium hydride or potassium hydroxide in toluene under reflux can lead to alkynyl derivatives, which can be further manipulated to achieve the desired brominated imidazo[1,2-b]pyridazine.

Method Starting Materials Key Reagents/Conditions Yield (%) Regioselectivity Notes
Condensation of α-bromoketone with 3-amino-6-halopyridazine α-bromoketone, 3-amino-6-halopyridazine NaHCO3, mild heating Moderate to Good (varies) High (due to halogen directing effect) Halogen on pyridazine ring critical for selectivity
Lewis acid mediated iEDDA with 3-bromotetrazine 3-bromotetrazine, TBS-silyl enol ether BF3·OEt2, CH2Cl2, 0–25 °C Up to 82% Exclusive 3-bromo-4-substituted Mild conditions, scalable, excellent regioselectivity
Nucleophilic substitution on 3-bromo-6-chloroimidazo[1,2-b]pyridazine 3-bromo-6-chloroimidazo[1,2-b]pyridazine, amines n-propanol, reflux 150 °C Moderate Selective substitution at 6-position Useful for derivative synthesis
Base-mediated alkynylation 4-(imidazo[1,2-b]pyridazine-3-yl)-2-methyl-3-butyne-2-ol NaH, KOH, toluene, reflux ~59% N/A Intermediate for further functionalization
  • The presence of a halogen on the pyridazine ring adjacent to the non-nucleophilic nitrogen is essential to direct the condensation reaction regioselectively, preventing side reactions and improving yields.

  • The iEDDA approach using 3-bromotetrazine is a recent advancement that provides a versatile and regioselective route to 3-bromo-substituted pyridazines, which can be further transformed into imidazo[1,2-b]pyridazines.

  • Methylation at the 2-position is typically achieved post-ring formation via methyl iodide or formaldehyde-based methylation followed by reduction, with care taken to avoid side reactions such as halogen substitution.

  • The bromine substituent at the 3-position is a valuable functional handle, enabling cross-coupling reactions (e.g., Suzuki, Sonogashira) for further diversification of the molecule.

The preparation of 3-bromo-2-methylimidazo[1,2-b]pyridazine is well-established through condensation of α-bromoketones with halogenated aminopyridazines and through innovative Lewis acid mediated iEDDA reactions starting from 3-bromotetrazine. Both methods offer high regioselectivity and good yields, with the latter providing a milder and more versatile synthetic route. The bromine substituent at the 3-position is crucial for subsequent functionalization, making these methods highly valuable for medicinal chemistry and synthetic applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted imidazo[1,2-b]pyridazine derivatives.

    Oxidation Products: Oxidized forms of the imidazo[1,2-b]pyridazine scaffold.

    Reduction Products: Reduced derivatives of the parent compound.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 3-bromo-2-methylimidazo[1,2-b]pyridazine is its role as a kinase inhibitor. Research indicates that it exhibits significant inhibitory activity against various kinases, particularly:

  • TAK1 Kinase : It has been shown to inhibit TAK1 kinase at nanomolar concentrations, which is crucial in inflammatory responses and cancer progression. The compound's binding affinity to TAK1 reveals interactions with conserved residues in the ATP-binding site, suggesting potential therapeutic mechanisms for conditions like multiple myeloma (MM) .

Potential Therapeutic Applications

  • Cancer Treatment : Due to its inhibitory properties against kinases involved in cancer pathways, this compound is being investigated as a potential therapeutic agent for various cancers.
  • Neurological Disorders : The compound has also been explored for its ability to inhibit Adaptor Associated Kinase 1 (AAK1), which is implicated in disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. This inhibition may provide new avenues for treatment .

Case Study 1: Inhibition of TAK1 Kinase

A study highlighted the effectiveness of this compound as an inhibitor of TAK1 kinase. The compound was synthesized and tested against various cancer cell lines, demonstrating significant growth inhibition correlated with its kinase inhibitory activity .

Case Study 2: AAK1 Inhibition for Neurological Disorders

Research focused on the inhibition of AAK1 by this compound showed promising results in preclinical models of neurodegenerative diseases. The findings suggested that targeting AAK1 could mitigate symptoms associated with these disorders .

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylimidazo[1,2-b]pyridazine is not fully understood. its derivatives are known to interact with specific molecular targets, such as enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Position 3 : Bromine at C3 (as in the target compound) is a versatile handle for cross-coupling reactions, whereas nitro groups (e.g., in Compound 5c ) enhance electron-withdrawing effects, critical for acetylcholinesterase (AChE) inhibition.
  • Position 6 : Chlorine or amine groups at C6 (e.g., ) modulate solubility and target engagement.

Pharmacological Activity Comparison

Kinase Inhibition

Imidazo[1,2-b]pyridazines are prominent kinase inhibitors. For example:

  • TAK1 Kinase Inhibitors: Derivatives with indazole substituents at C3 exhibit nanomolar potency by modulating steric interactions with kinase ATP-binding pockets .
  • IKKβ Inhibitors : Optimization of C3 and C6 substituents (e.g., bromine, methoxy) improves selectivity and cellular activity .

Acetylcholinesterase (AChE) Inhibition

Nitro and amino groups at C3/C6 (e.g., Compounds 5c and 5h) show potent AChE inhibition (IC₅₀ = 40–50 nM) via strong hydrogen bonding and π-π stacking .

Antimicrobial and Anthelmintic Activity

  • Anthelmintic Activity : 2-Phenyl derivatives (e.g., ) exhibit LD₉₉ = 30 nM against Haemonchus contortus, comparable to ivermectin. The target compound’s smaller methyl group may reduce anthelmintic potency but enhance metabolic stability.
  • Antimicrobial Activity : 6-Aryl derivatives (e.g., ) show activity against Staphylococcus aureus and Plasmodium falciparum. Bromine at C3 may enhance halogen bonding with microbial targets .

Physicochemical Properties

Property 3-Bromo-2-methylimidazo[1,2-b]pyridazine 3-Bromo-6-chloroimidazo[1,2-b]pyridazine 3-Nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine
Molecular Weight 220.05 239.48 286.25
logP ~2.3 (estimated) ~2.8 ~1.5
Solubility Low (lipophilic) Low Moderate (amine enhances solubility)
Synthetic Accessibility High (commercially available) Moderate Low (multi-step synthesis)

Notes:

  • The target compound’s methyl group increases lipophilicity (logP ~2.3) compared to nitro/amine analogs, favoring membrane permeability but possibly reducing aqueous solubility .
  • Chlorine at C6 (e.g., ) further elevates logP, while piperidine (e.g., ) introduces basicity, improving solubility.

Biological Activity

3-Bromo-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biochemical properties, cellular effects, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a fused imidazole and pyridazine ring system. Its molecular formula is C6H4BrN3\text{C}_6\text{H}_4\text{BrN}_3, with a bromine atom at the third position and a methyl group at the second position of the imidazole ring. The unique structural characteristics of this compound contribute to its biological activity, particularly in enzyme interactions and cellular signaling pathways.

Enzyme Interactions

The compound interacts with various enzymes, notably cytochrome P450 enzymes, which are crucial for drug metabolism. Research indicates that this compound can either inhibit or activate these enzymes depending on the specific context of the biochemical reaction. Additionally, it has been identified as an inhibitor of TAK1 kinase, which plays a significant role in inflammatory responses and cancer progression.

Cellular Effects

This compound influences several cellular processes:

  • Cell Signaling Pathways : It modulates key signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.
  • Gene Expression : The compound has been shown to affect gene expression profiles in various cell types.
  • Metabolic Processes : It impacts cellular metabolism through interactions with specific transporters and binding proteins.

Antimycobacterial Activity

A series of studies have explored the antimycobacterial properties of imidazo[1,2-b]pyridazine derivatives. Notably, certain derivatives demonstrated significant activity against Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MIC) in the nanomolar range. For example, a high-throughput screening campaign identified compounds that significantly reduced bacterial burden in infected mouse models .

Table 1: In Vitro Antimycobacterial Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundC6 SubstituentC2 SubstituentMtb MIC90 (μg/mL)Mtb MIC90 (μM)
1aBnOPh13.02
2b3-MeO-BnS2-F-Ph0.51.26
3aBnNMePh12.90

This table illustrates the varying efficacy of different derivatives against Mtb, highlighting the importance of substituents in enhancing biological activity.

Anticancer Potential

Research has also indicated potential anticancer properties for compounds within this class. Studies have shown that certain imidazo[1,2-b]pyridazines exhibit moderate activity against cancer cell lines while maintaining low cytotoxicity against normal cells . This selectivity is crucial for developing therapeutic agents that minimize adverse effects.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The compound binds to specific protein targets, influencing their activity. For instance, its interaction with TAK1 kinase suggests a potential pathway for therapeutic exploitation in cancer treatment.
  • Subcellular Localization : The localization within cellular compartments can dictate its functional role and efficacy in modulating biological processes .

Q & A

Q. Q1. What are the established synthetic routes for 3-Bromo-2-methylimidazo[1,2-b]pyridazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves halogenation or Suzuki coupling. A two-step approach is often required when direct functionalization fails. For example, Pd-catalyzed direct arylation of imidazo[1,2-b]pyridazine derivatives at the C2 position may fail, necessitating the preparation of a brominated intermediate for subsequent Suzuki coupling (e.g., 2-bromo-3-(4-fluorophenyl)imidazo[1,2-b]pyridazine yields 86–89% with phenylboronic acid) . Key factors include solvent choice (DMA vs. pentan-1-ol) and catalyst turnover frequency.

Q. Table 1: Synthetic Methods Comparison

MethodConditionsYieldReference
Direct C2 ArylationPd catalysis, pentan-1-olFailed
Suzuki Coupling (Bromo Intermediate)Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O86–89%
Bromination of Parent CoreNBS, DMF, 0°C → RT75%*
*Hypothetical yield based on analogous intermediates.

Q. Q2. How can researchers characterize this compound and confirm its structural integrity?

Methodological Answer: Key techniques include:

  • ¹H NMR : Peaks for aromatic protons (δ 7.1–8.3 ppm) and methyl groups (δ 2.5–3.0 ppm). For example, 3-(4-bromophenyl)-6-chloroimidazo[1,2-b]pyridazine shows distinct signals at δ 8.28–8.23 (m, 2H, aryl) and δ 7.15 (d, J = 9.4 Hz, 1H, pyridazine) .
  • X-ray Crystallography : Resolve halogen positioning (e.g., bromine at C3 in imidazo[1,2-a]pyrimidine analogs) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 266.09 for related bromo derivatives) .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in functionalizing this compound be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For example, direct C2 arylation may fail due to steric hindrance from the methyl group. A bromo intermediate enables Suzuki coupling at C2 with high regiocontrol. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps, as shown for imidazo[1,2-a]pyrimidine analogs . Solvent polarity (e.g., DMA stabilizes transition states) and directing groups (e.g., chloro substituents at C6) also enhance selectivity .

Q. Q4. How should researchers analyze contradictory data in reaction optimization (e.g., low yields in Pd-catalyzed reactions)?

Methodological Answer: Contradictions often arise from competing pathways. For example, Pd-catalyzed direct C2 arylation failures () suggest:

Catalyst Deactivation : Ligand-free conditions may reduce stability. Testing Pd(OAc)₂ with Xantphos or PPh₃ can improve turnover.

Solvent Effects : Polar aprotic solvents (DMA) favor oxidative addition but may deactivate intermediates. Switching to pentan-1-ol alters reaction kinetics .

Substrate Compatibility : Electron-deficient aryl halides (e.g., 4-chloronitrobenzene) require higher catalyst loading.

Q. Table 2: Troubleshooting Reaction Failures

IssueMitigation StrategyReference
Low C2 Arylation YieldUse bromo intermediate + Suzuki
Catalyst DeactivationAdd Xantphos (5 mol%)
Side ReactionsLower temperature (60°C vs. 80°C)

Q. Q5. What biological targets are associated with this compound derivatives?

Methodological Answer: This scaffold shows promise in kinase inhibition and receptor antagonism:

  • Haspin Inhibition : Tricyclic imidazo[1,2-b]pyridazine derivatives block Haspin, a mitotic kinase, with IC₅₀ < 100 nM .
  • CRF Receptor Antagonism : Analogues like 3-(4-chloro-2-morpholinyl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine exhibit brain-penetrant CRF1 antagonism (J. Neurosci. 2007) .
  • Dual c-Met/VEGFR2 Inhibition : Substituted derivatives show nanomolar activity in cancer models .

Q. Table 3: Biological Activity of Key Derivatives

DerivativeTargetIC₅₀/EC₅₀Reference
2,3-Diarylimidazo[1,2-b]pyridazineHaspin85 nM
3-(4-Fluorophenyl)-6-chloro derivativeCRF1 Receptor12 nM
2-Methyl-3-bromo with benzamide substituentc-Met/VEGFR234 nM

Q. Q6. How can computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., bromine’s electrophilic character) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts in crystal packing) to guide solubility optimization .
  • ADMET Prediction : Tools like SwissADME estimate logP (2.8) and bioavailability, critical for drug design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 2
3-Bromo-2-methylimidazo[1,2-b]pyridazine

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